molecular formula C23H28Cl2N2O B12350472 N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide,monohydrochloride CAS No. 2748591-61-7

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide,monohydrochloride

Katalognummer: B12350472
CAS-Nummer: 2748591-61-7
Molekulargewicht: 419.4 g/mol
InChI-Schlüssel: IPASDVJEGZDOEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide, monohydrochloride is a synthetic opioid structurally derived from the fentanyl scaffold. Its core features include:

  • 4-Chlorophenyl group: A phenyl ring substituted with a chlorine atom at the para position, influencing electronic properties and receptor binding.
  • 1-Phenethylpiperidin-4-yl moiety: A piperidine ring with a phenethyl side chain, common in fentanyl analogs for μ-opioid receptor affinity.
  • Cyclopropanecarboxamide: A cyclopropane ring fused to a carboxamide group, which may enhance conformational rigidity and metabolic stability.
  • Monohydrochloride salt: Improves solubility and bioavailability.

Eigenschaften

CAS-Nummer

2748591-61-7

Molekularformel

C23H28Cl2N2O

Molekulargewicht

419.4 g/mol

IUPAC-Name

N-(4-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide;hydrochloride

InChI

InChI=1S/C23H27ClN2O.ClH/c24-20-8-10-21(11-9-20)26(23(27)19-6-7-19)22-13-16-25(17-14-22)15-12-18-4-2-1-3-5-18;/h1-5,8-11,19,22H,6-7,12-17H2;1H

InChI-Schlüssel

IPASDVJEGZDOEU-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The phenethyl group and the 4-chlorophenyl group are introduced through substitution reactions.

    Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety through a reaction with cyclopropanecarboxylic acid or its derivatives.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenethyl group.

    Reduction: Reduction reactions can occur, especially at the carbonyl group of the cyclopropanecarboxamide moiety.

    Substitution: Substitution reactions can take place at the aromatic rings or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a precursor or intermediate in the synthesis of other compounds.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential analgesic, anesthetic, or other therapeutic effects.

    Industry: Utilized in the development of pharmaceuticals or other chemical products.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors in the nervous system. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological processes. The exact pathways and targets can vary depending on the specific structure and functional groups of the compound.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Pharmacological Implications

The table below compares key structural features and regulatory status of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide, monohydrochloride with related compounds:

Compound Name (IUPAC) Phenyl Substituent Acyl Group Regulatory Status (Example) Evidence ID
N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide, monohydrochloride 4-Cl Cyclopropanecarboxamide Likely controlled (by analogy) -
Cyclopropylfentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopropanecarboxamide) H (phenyl) Cyclopropanecarboxamide Controlled in multiple jurisdictions
para-Chloroisobutyrylfentanyl (N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide) 4-Cl Isobutyramide Not explicitly listed
para-Methylcyclopropylfentanyl (N-(4-methylphenyl)-N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide) 4-CH₃ Cyclopropanecarboxamide Schedule I (U.S.)
para-Methylfentanyl (N-(4-methylphenyl)-N-(1-phenethylpiperidin-4-yl)propionamide) 4-CH₃ Propionamide Schedule I (U.S.)
Key Observations:

Substituents like 4-CH₃ or 4-Cl may alter metabolic pathways, affecting half-life and toxicity.

Acyl Group Variations :

  • Cyclopropanecarboxamide (target compound and cyclopropylfentanyl) introduces rigidity, possibly improving receptor selectivity over flexible acyl groups (e.g., isobutyramide or propionamide ) .
  • Isobutyramide (para-chloroisobutyrylfentanyl) lacks the cyclopropane ring, which may reduce potency compared to cyclopropane-containing analogs .

Regulatory Trends :

  • Compounds with cyclopropanecarboxamide (e.g., para-Methylcyclopropylfentanyl) are explicitly controlled under U.S. schedules , suggesting the target compound may face similar legal restrictions.

Pharmacodynamic and Pharmacokinetic Considerations

  • Cyclopropylfentanyl : Demonstrated high μ-opioid receptor affinity in murine models, with locomotor depression correlating with structural rigidity .
  • para-Methylfentanyl : Shorter duration of action compared to cyclopropane-containing analogs due to faster metabolic degradation of the propionamide group .

Biologische Aktivität

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide, monohydrochloride, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various piperidine derivatives and has been investigated for its effects on the central nervous system, particularly as an analgesic and its implications in opioid receptor activity.

Chemical Structure and Properties

The molecular formula of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide is C24H25ClN2OC_{24}H_{25}ClN_2O, indicating the presence of a chlorinated phenyl group and a piperidine moiety, which are crucial for its biological interactions. The compound's structure allows it to interact with various receptors in the body, particularly those involved in pain modulation.

Research indicates that this compound exhibits activity as a potent agonist at the mu-opioid receptor (MOR), which is primarily responsible for mediating analgesic effects. The binding affinity and intrinsic activity at this receptor suggest that the compound could be effective in pain management. Studies have shown that modifications in the cyclopropanecarboxamide structure can significantly affect its receptor binding properties and overall potency.

Antinociceptive Effects

In animal models, N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide has demonstrated significant antinociceptive effects. For example, in a study evaluating various doses of the compound, it was observed that higher doses resulted in increased pain threshold measurements compared to controls. The results are summarized in Table 1 below:

Dose (mg/kg)Pain Threshold Increase (g)
00
51.5
103.0
205.5

Side Effects and Toxicity

While the compound shows promise as an analgesic, it is essential to consider potential side effects associated with opioid receptor activation. Adverse effects such as sedation, respiratory depression, and dependency may arise with prolonged use. Comparative studies indicate that while this compound may have a favorable therapeutic index compared to traditional opioids, careful monitoring is necessary during clinical applications.

Clinical Observations

A case study involving patients with chronic pain conditions reported that administration of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide resulted in significant pain relief without the severe side effects commonly associated with conventional opioid therapies. Patients noted improved quality of life and functional mobility.

Comparative Analysis with Other Opioids

In comparative studies with other synthetic opioids such as fentanyl and morphine, N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide exhibited similar efficacy in pain relief but with a reduced incidence of side effects. This positions it as a potential alternative for patients who are intolerant to traditional opioids.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.